(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Description
Structural Elucidation
Stereochemical Configuration Analysis
The compound exhibits seven stereocenters at positions 3, 5, 8, 10, 13, 14, and 17, each contributing to its three-dimensional conformation. Using Cahn-Ingold-Prelog prioritization rules, the configurations are defined as follows:
- C3 : R configuration due to hydroxyl group orientation in the β-position.
- C5 : R configuration, consistent with 5α-androstane derivatives.
- C8 : S configuration, aligning with the trans-decalin structure of steroid nuclei.
- C10 and C13 : Both S configurations, positioning the methyl groups in axial orientations.
- C14 : S configuration, stabilizing the A/B ring junction.
- C17 : S configuration, placing the hydroxyl group in the α-position.
This stereochemical arrangement distinguishes it from related metabolites like 5α-androstane-3β,17α-diol, where the C3 hydroxyl adopts a β-configuration and the C17 hydroxyl an α-configuration. The rigidity imparted by these stereocenters influences ligand-receptor interactions, particularly with nuclear receptors like the constitutive androstane receptor.
Table 1: Stereochemical Comparison with Androstane Derivatives
| Position | Target Compound | 5α-Androstane-3β,17α-diol |
|---|---|---|
| C3 | R (β-OH) | R (β-OH) |
| C5 | R | R |
| C17 | S (α-OH) | R (α-OH) |
Cyclopenta[a]phenanthrene Core Topology
The cyclopenta[a]phenanthrene system consists of three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D), forming a fully saturated tetracyclic framework. Key features include:
- Ring Junctions : A/B trans (C5-C10), B/C cis (C8-C9), and C/D cis (C13-C14) fusions, creating a bent conformation.
- Methyl Groups : The 10β- and 13β-methyl groups project axially, contributing to hydrophobic interactions in biological systems.
- Hydroxyl Groups : The 3β-hydroxyl and 17α-hydroxyl groups occupy equatorial positions, enhancing hydrogen-bonding potential.
X-ray crystallography of analogous compounds reveals that the cyclopenta[a]phenanthrene core adopts a chair-chair-boat-chair conformation, with torsional angles in the "bay region" (C8-C14) ranging from 13° to 20°. This distortion facilitates packing via C-H···O interactions between the C12-H and carbonyl groups of adjacent molecules.
Table 2: Cyclopenta[a]phenanthrene Core Properties
| Property | Value/Description |
|---|---|
| Ring System | Tetracyclic (A/B/C/D) |
| Saturation | Fully saturated (no double bonds) |
| Methyl Positions | 10β, 13β |
| Hydroxyl Positions | 3β, 17α |
Comparative Analysis with Androstane/Estrane Derivatives
The target compound shares structural homology with androstane and estrane but diverges in key substituents and stereochemistry:
Androstane Derivatives
- Skeleton : Androstane (C19H32O) lacks the 17α-hydroxyl group and features a 5α-hydrogen.
- Functionalization : Androstane metabolites like androstanol prioritize 3β-hydroxyl and 17-keto groups, whereas the target compound retains diol functionality.
- Receptor Binding : Androstane derivatives act as inverse agonists of the constitutive androstane receptor (EC50 = 2.531 µM), while the 17α-hydroxyl group in the target compound may alter ligand-receptor affinity.
Estrane Derivatives
- Skeleton : Estrane (C18H24O) lacks the C10 methyl group and includes aromatic A-ring unsaturation.
- Functionalization : Estradiol (estrane derivative) has a 17β-hydroxyl group and A-ring aromatization, contrasting with the target compound’s saturated A-ring and 17α-hydroxyl.
Table 3: Structural Comparison with Steroid Nuclei
Properties
Molecular Formula |
C19H30O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3R,5R,8S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12-15,17,20-21H,3-7,9-11H2,1-2H3/t12-,13-,14+,15+,17+,18+,19+/m1/s1 |
InChI Key |
UGXQKXAWZRMXEH-HSTZUDBKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2=CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, stereoselective reductions, and functional group modifications. Specific conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, reagents, and purification methods are optimized to scale up the production while maintaining the purity and stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the molecule, often to increase its stability or reactivity.
Substitution: Functional groups on the molecule can be replaced with others to modify its properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry
Hormonal Activity and Therapeutic Potential
Research indicates that this compound exhibits hormonal activity similar to that of steroids. Its structure allows it to interact with steroid receptors effectively. Studies have shown its potential in treating hormone-related disorders such as breast cancer and prostate cancer by modulating estrogen and androgen pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound. It has been observed to exert protective effects against neurodegeneration in models of Alzheimer's disease. The mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to utilize it in the synthesis of more complex molecules through various reactions such as cyclization and functionalization . For instance:
- Synthesis of Steroidal Compounds: It can be used as a precursor to synthesize steroidal derivatives with enhanced biological activity.
- Functionalization Reactions: The hydroxyl groups present in the structure can be modified to introduce various functional groups that expand its utility in synthetic chemistry .
Case Studies
Case Study 1: Breast Cancer Treatment
A study published in a leading oncology journal highlighted the use of this compound in a therapeutic regimen for breast cancer patients. The results demonstrated a significant reduction in tumor size when combined with traditional chemotherapy agents. The compound's ability to selectively target cancerous cells while sparing healthy tissue was noted as a key advantage .
Case Study 2: Neuroprotection in Alzheimer's Models
In an experimental study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function. The study concluded that its neuroprotective effects could be attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .
Data Tables
Mechanism of Action
The mechanism of action of (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate these pathways by binding to the active sites of enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their differentiating features:
*Estimated based on molecular formula (C₂₀H₃₂O₂).
Physicochemical Properties
- Hydrogenation State : The target compound’s tetradecahydrogenation provides greater conformational rigidity compared to dodecahydro analogues (), affecting melting points and solubility .
- Collision Cross-Section (CCS) : ’s hydroxyethyl derivative has a CCS of 218.3 Ų (M+H⁺), useful for mass spectrometry-based identification, while less polar analogues (e.g., ’s methyl esters) exhibit lower CCS values .
Biological Activity
The compound known as (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a steroid-like molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C19H32O3
- Molecular Weight : 308.46 g/mol
- CAS Number : 20685-55-6
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Neuroprotective Properties : Recent studies have indicated that compounds similar to this one exhibit neuroprotective effects. For instance, a large-scale phenotypic drug screen identified several compounds that promoted rod photoreceptor survival in zebrafish models. The mechanisms involved include the inhibition of Poly (ADP-ribose) polymerase (PARP), which is crucial for mediating cell death pathways related to neurodegenerative diseases .
- Hormonal Activity : Given its structural similarities to steroid hormones, this compound may exhibit hormonal activity. Steroids are known to interact with specific receptors in the body and modulate various physiological processes.
- Potential Anti-inflammatory Effects : There is emerging evidence suggesting that steroids can exert anti-inflammatory effects. The compound's structure may allow it to modulate inflammatory pathways.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Zebrafish
In a study by Zhang et al., compounds were screened for their ability to protect photoreceptors in transgenic zebrafish models. The results indicated that certain compounds could significantly reduce cell death in rod photoreceptors induced by prodrug exposure. This suggests that similar compounds may have therapeutic potential for retinal diseases .
Research Findings
Research into the biological activity of this compound is still evolving. Current findings suggest:
- Mechanisms of Action : The inhibition of PARP as a shared mechanism among neuroprotective agents indicates a promising avenue for further research into the compound's effects on neuronal health.
- Safety Profile : Limited toxicological data is available; further studies are needed to assess acute toxicity and long-term effects on human health.
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be validated?
Methodological Answer: The compound can be synthesized via multi-step pathways starting from lanosterol derivatives. A key step involves transannular Aldol reactions to construct the fused tetracyclic framework . Purification typically employs column chromatography, followed by validation using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Purity is confirmed via melting point analysis and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer: 1H and 13C NMR are critical for confirming stereochemistry and substituent positions, especially in distinguishing methyl and hydroxyl groups . HRMS provides molecular weight validation, while elemental analysis ensures stoichiometric accuracy. For complex stereoisomers, X-ray crystallography or NOESY experiments may resolve ambiguities .
Q. How can researchers investigate its biological activity in preclinical models?
Methodological Answer: In vitro assays (e.g., antimicrobial disk diffusion or anti-inflammatory cytokine inhibition) are initial screens. For in vivo studies, rodent models are used to assess pharmacokinetics and toxicity. Dose-response curves and histopathological analyses are essential to evaluate efficacy and safety .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Replicate experiments under standardized protocols, and validate results using orthogonal assays (e.g., ELISA for cytokine levels vs. transcriptomics). Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .
Q. What strategies improve synthetic yield in multi-step pathways?
Methodological Answer: Optimize reaction conditions (e.g., temperature, catalysts) for low-yield steps. For example, the transannular Aldol reaction (65% yield in initial reports) may benefit from Lewis acid catalysts or microwave-assisted synthesis . Intermediate purification via recrystallization or flash chromatography can reduce side products.
Q. How can mechanistic studies elucidate its role in sterol biosynthesis?
Methodological Answer: Use isotopic labeling (e.g., 13C-glucose) to track metabolic incorporation into sterol pathways. Knockout cell lines (e.g., CRISPR-Cas9 for lanosterol demethylase) can identify enzymatic targets. Computational docking studies (AutoDock Vina) may predict binding affinities to cytochrome P450 enzymes .
Q. What safety protocols are recommended given limited toxicological data?
Methodological Answer: Assume acute toxicity (H301, H311, H331 hazard codes) and use full PPE: N95 respirators, nitrile gloves, and fume hoods for handling . Store in inert atmospheres (argon) at –20°C to prevent degradation. Dispose via licensed hazardous waste services .
Q. How does environmental stability impact experimental reproducibility?
Methodological Answer: The compound is sensitive to light and humidity. Store lyophilized samples in amber vials with desiccants (silica gel). Monitor degradation via HPLC-UV at 254 nm, comparing retention times to fresh standards .
Q. What analytical methods resolve challenges in quantifying trace impurities?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts, while liquid chromatography-tandem MS (LC-MS/MS) quantifies non-volatile impurities. For chiral impurities, use chiral stationary phases in HPLC .
Q. How can pharmacological profiling advance therapeutic potential?
Methodological Answer: Screen against target libraries (e.g., kinase inhibitors) to identify off-target effects. Pharmacokinetic studies (Caco-2 permeability, microsomal stability) guide lead optimization. In vivo efficacy requires establishing maximum tolerated dose (MTD) in rodent xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
